7-Methoxyazepan-2-one
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Overview
Description
7-Methoxyazepan-2-one is a heterocyclic organic compound with the molecular formula C7H13NO2 It is a derivative of azepan-2-one, where a methoxy group is substituted at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyazepan-2-one typically involves the following steps:
Starting Material: The synthesis begins with azepan-2-one.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxyazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepan-2-one oxides, while reduction can produce various alcohol derivatives.
Scientific Research Applications
7-Methoxyazepan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxyazepan-2-one involves its interaction with specific molecular targets. The methoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: The parent compound without the methoxy group.
7-Hydroxyazepan-2-one: A derivative with a hydroxy group instead of a methoxy group.
7-Chloroazepan-2-one: A derivative with a chloro group at the 7th position.
Uniqueness
7-Methoxyazepan-2-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
63853-81-6 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
7-methoxyazepan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-10-7-5-3-2-4-6(9)8-7/h7H,2-5H2,1H3,(H,8,9) |
InChI Key |
LODMPEUZGQUCIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC(=O)N1 |
Origin of Product |
United States |
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